Dibismuth trioxide

Übersicht

Beschreibung

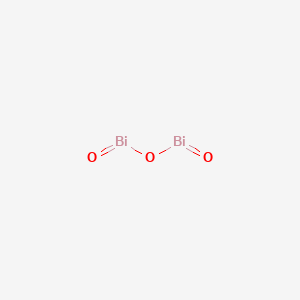

Dibismuth trioxide, also known as bismuth trioxide, is an inorganic compound with the chemical formula Bi2O3. It is a yellow powder or crystal that is insoluble in water but soluble in acids. This compound is a common starting point for bismuth chemistry and is found naturally as the minerals bismite and sphaerobismoite . It is usually obtained as a by-product of the smelting of copper and lead ores .

Vorbereitungsmethoden

Dibismuth trioxide can be prepared through various methods, each yielding different levels of purity and crystalline structures:

Thermal Decomposition: Bismuth(III) nitrate is gently heated until it decomposes into bismuth(III) oxide, nitrogen dioxide, and oxygen. The chemical equation for this reaction is[ 2Bi(NO_3)_3 \rightarrow 2Bi_2O_3 + 6NO_2 + O_2 ]

Precipitation Method: This compound can also be obtained through the precipitation of bismuth salts using strong alkalis such as sodium hydroxide.

Analyse Chemischer Reaktionen

Dibismuth trioxide undergoes several types of chemical reactions:

Oxidation: When heated, bismuth reacts with oxygen in the air to form bismuth(III) oxide[ 4Bi + 3O_2 \rightarrow 2Bi_2O_3 ]

Reduction: This compound can be reduced by tin(II) under alkaline conditions to form elemental bismuth.

Substitution: this compound reacts with acids to form bismuth salts and water. For example, with hydrochloric acid, it forms bismuth(III) chloride[ Bi_2O_3 + 6HCl \rightarrow 2BiCl_3 + 3H_2O ]

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1.1 Anticancer Properties

Bismuth oxide has been investigated for its potential in cancer therapy. Studies have shown that bismuth oxide nanoparticles can selectively induce apoptosis in melanoma cells while sparing normal cells. This selective cytotoxicity is attributed to increased internalization and reactive oxygen species production in cancer cells compared to healthy cells .

1.2 Diagnostic Imaging

Due to its high atomic number, bismuth oxide serves as an effective contrast agent for computed tomography (CT) imaging. Its radiopacity enhances imaging quality, making it suitable for use in theranostic applications—combining therapeutic and diagnostic capabilities .

1.3 Antimicrobial Activity

Research has demonstrated that bismuth compounds exhibit significant antibacterial properties against various pathogens, including methicillin-resistant Staphylococcus aureus and Escherichia coli. Bismuth oxide's mechanism involves disrupting bacterial cell membranes and inhibiting critical metabolic pathways .

Case Study: Bismuth Trioxide in Mineral Trioxide Aggregate

A study evaluated the effects of incorporating bismuth trioxide into mineral trioxide aggregate (MTA) cement. The results indicated that higher concentrations of bismuth trioxide improved radiopacity but negatively impacted the physical properties of the cement over time .

Industrial Applications

2.1 Fire Assaying

Dibismuth trioxide is utilized in fire assaying, a method for determining precious metal content in ores. Its environmentally friendly profile makes it a preferred choice for this application, replacing more toxic substances traditionally used in the process .

2.2 Pigmentation and UV Protection

Bismuth oxide is also employed as a pigment in cosmetics and paints due to its stability and opacity. Its ability to absorb UV radiation makes it a valuable component in sunscreens and other protective formulations .

Environmental Applications

3.1 Photocatalysis

Bismuth oxide nanoparticles have shown promise as photocatalysts for degrading organic pollutants under UV light exposure. Their ability to generate reactive oxygen species aids in breaking down harmful substances, contributing to environmental cleanup efforts .

3.2 Water Treatment

In water treatment processes, bismuth compounds have been explored for their efficacy in removing heavy metals from contaminated water sources through adsorption mechanisms .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of bismuth(III) oxide involves several pathways:

Enzyme Inhibition: Bismuth binds to heat shock and histidine-rich proteins, inhibiting their function.

Reactive Oxidative Stress: Bismuth induces oxidative stress, which disrupts cellular processes.

Disruption of Intracellular Iron Metabolism: Bismuth interferes with iron metabolism within cells.

Vergleich Mit ähnlichen Verbindungen

Dibismuth trioxide is unique compared to other similar compounds due to its high oxygen mobility and dielectric constant. Similar compounds include:

- Arsenic(III) oxide (As2O3)

- Antimony(III) oxide (Sb2O3)

- Bismuth trisulfide (Bi2S3)

- Bismuth selenide (Bi2Se3)

- Bismuth telluride (Bi2Te3)

These compounds share some chemical properties with bismuth(III) oxide but differ in their specific applications and reactivity.

Biologische Aktivität

Dibismuth trioxide (Bi2O3) is a compound that has garnered interest in various biological applications, particularly in the fields of medicine and dentistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications. The findings are drawn from diverse sources to provide a comprehensive overview.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, particularly against Helicobacter pylori (H. pylori), a bacterium associated with gastric ulcers and cancer. Research indicates that bismuth compounds can disrupt essential bacterial pathways, leading to the inhibition of growth and virulence factors in H. pylori. For instance, studies have shown that bismuth can interfere with the function of key enzymes such as urease and F1-ATPase, which are crucial for bacterial respiration and survival .

Table 1: Minimum Inhibitory Concentration (MIC) of Bismuth Compounds Against H. pylori

| Compound | MIC (μM) |

|---|---|

| Bismuth carboxylates | 8 - 12.5 |

| Binuclear Bi3+ complex | 8.84 |

| Bi3+ coordination polymer | 11.4 - 13.4 |

Recent studies also highlight the potential of new bismuth complexes with improved activity against multidrug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). Some bismuth derivatives have shown MIC values as low as 0.63 μM against these pathogens, indicating their promise as novel antimicrobial agents .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been investigated in various cell lines. A study assessing the impact of different concentrations of Bi2O3 revealed that it could induce cell proliferation at specific concentrations (15 wt% and 25 wt%) while exhibiting toxicity at others (20 wt%). This suggests a concentration-dependent effect on cell viability .

Table 2: Effects of this compound on Cell Viability

| Concentration (wt%) | Effect on Cell Viability |

|---|---|

| 15 | Induced proliferation |

| 20 | Toxicity observed |

| 25 | Induced proliferation |

In dental applications, this compound is often used as a radiopaque agent in materials like ProRoot MTA. However, studies have shown that prolonged exposure can lead to bismuth leaching, which negatively impacts cell viability and alters gene expression related to bone metabolism .

Case Studies and Research Findings

A notable case study explored the selective apoptosis induced by Bi2O3 particles in melanoma cells (A375) compared to normal keratinocytes (HaCaT). The study found that Bi2O3 particles significantly increased reactive oxygen species (ROS) production in melanoma cells, leading to selective cell death while sparing normal cells .

Summary of Findings

- Selective Cytotoxicity : Bi2O3 selectively induces apoptosis in cancer cells while preserving normal cells.

- Antimicrobial Efficacy : Demonstrated effectiveness against H. pylori and resistant bacterial strains.

- Concentration-Dependent Effects : Varying concentrations yield different biological responses, highlighting the need for careful dosage consideration in therapeutic applications.

Eigenschaften

IUPAC Name |

dibismuth;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIXMATWDRGMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Bi+3].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2O3 | |

| Record name | bismuth(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bismuth(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1304-76-3 (Parent) | |

| Record name | Bismuth tetroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012048509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

465.959 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow odorless solid; [Merck Index] Insoluble; [MSDSonline] | |

| Record name | Bismuth(III) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12048-50-9, 12640-40-3, 1304-76-3 | |

| Record name | Bismuth tetroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012048509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012640403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6I4E79QF1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.